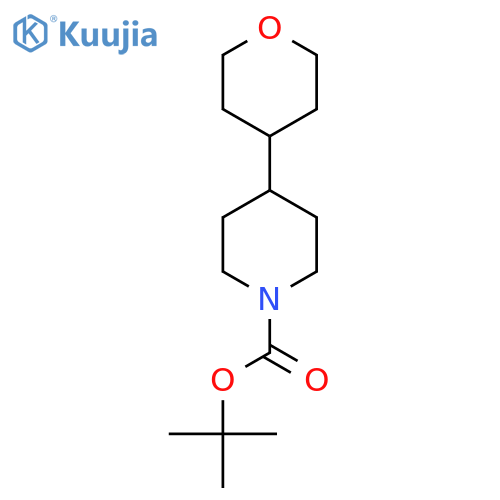

Cas no 2060024-69-1 (tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate)

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl4-(oxan-4-yl)piperidine-1-carboxylate

- EN300-330501

- SCHEMBL21871404

- tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate

- 2060024-69-1

- 1-Piperidinecarboxylic acid, 4-(tetrahydro-2H-pyran-4-yl)-, 1,1-dimethylethyl ester

-

- MDL: MFCD30488188

- インチ: 1S/C15H27NO3/c1-15(2,3)19-14(17)16-8-4-12(5-9-16)13-6-10-18-11-7-13/h12-13H,4-11H2,1-3H3

- InChIKey: RBOVQTVGYSAZEX-UHFFFAOYSA-N

- SMILES: O1CCC(CC1)C1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

- 精确分子量: 269.19909372g/mol

- 同位素质量: 269.19909372g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 297

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- XLogP3: 2.5

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330501-0.5g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 0.5g |

$671.0 | 2023-09-04 | ||

| Enamine | EN300-330501-10g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 10g |

$3007.0 | 2023-09-04 | ||

| Enamine | EN300-330501-0.05g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 0.05g |

$587.0 | 2023-09-04 | ||

| Enamine | EN300-330501-0.25g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 0.25g |

$642.0 | 2023-09-04 | ||

| Enamine | EN300-330501-1.0g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330501-1g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 1g |

$699.0 | 2023-09-04 | ||

| Enamine | EN300-330501-5g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 5g |

$2028.0 | 2023-09-04 | ||

| Enamine | EN300-330501-0.1g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 0.1g |

$615.0 | 2023-09-04 | ||

| Enamine | EN300-330501-2.5g |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

2060024-69-1 | 2.5g |

$1370.0 | 2023-09-04 |

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate 関連文献

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylateに関する追加情報

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate: A Comprehensive Overview

In the realm of organic chemistry, the compound tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate, identified by the CAS number 2060024-69-1, has garnered significant attention due to its unique structural properties and potential applications in various fields. This compound, which belongs to the class of piperidine derivatives, is characterized by its piperidine ring substituted with a tert-butyl group and an oxane moiety. The presence of these functional groups endows the molecule with versatile chemical reactivity, making it a valuable substrate for further synthetic transformations.

Recent advancements in synthetic chemistry have highlighted the importance of piperidine derivatives as key intermediates in drug discovery and material science. The tert-butyl group, a bulky substituent, plays a crucial role in modulating the steric environment around the piperidine ring, which can influence both the physical and chemical properties of the compound. Similarly, the oxane group introduces ether functionalities, enhancing the molecule's solubility and stability under certain conditions. These attributes make tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate an attractive candidate for exploring new chemical reactions and applications.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach is through nucleophilic substitution reactions, where the tert-butyl group is introduced onto the piperidine ring via an appropriate electrophilic intermediate. Subsequent functionalization with the oxane moiety is achieved through etherification or cyclization reactions, depending on the desired product structure.

In terms of applications, tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate has shown promise in pharmaceutical research as a potential lead compound for developing bioactive agents. Its structural features allow for interactions with various biological targets, such as enzymes and receptors, making it a valuable tool in drug design. Additionally, this compound has been explored in materials science for its potential use in polymer synthesis and as a building block for advanced materials with tailored properties.

The study of this compound has also contributed to our understanding of stereochemistry and reaction mechanisms in organic chemistry. Researchers have employed advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to elucidate the stereochemical outcomes of various synthetic pathways involving this molecule. These insights have not only improved our ability to synthesize complex molecules but also opened new avenues for exploring novel chemical transformations.

In conclusion, tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate, with its unique combination of functional groups and structural features, continues to be a subject of intense research interest. Its role as a versatile intermediate in organic synthesis, coupled with its potential applications in pharmaceuticals and materials science, underscores its importance in modern chemistry. As ongoing studies uncover new properties and uses for this compound, it is likely to remain a key player in advancing our understanding of organic chemistry and its practical applications.

2060024-69-1 (tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate) Related Products

- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)

- 1330765-01-9(tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)

- 873009-40-6(3-PYRIDINECARBOXIMIDOYL CHLORIDE, 6-CHLORO-N-HYDROXY-)

- 464221-85-0(2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

- 1420803-82-2(N-Cyclopropyl-4-methylpyridine-2-sulfonamide)

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)

- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)

- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)

- 150012-88-7(ethyl 2-amino-5H,6H,7H-pyrrolo1,2-aimidazole-3-carboxylate)

- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)